Iloperidone Impurity 3
Description
Properties
CAS No. |
170170-50-0 |
|---|---|
Molecular Formula |
C24H28FNO5 |
Molecular Weight |
429.49 |
Appearance |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
1-[4-[3-[4-(4-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]propoxy]-3-methoxyphenyl]-ethanone |
Origin of Product |
United States |
Elucidation of the Chemical Structure of Iloperidone Impurity 3
Strategies for Structural Characterization of Pharmaceutical Impurities.
The structural characterization of pharmaceutical impurities is a systematic process that involves a combination of analytical techniques to unambiguously determine the chemical structure of an unknown compound. The initial step typically involves the isolation of the impurity from the active pharmaceutical ingredient (API) and other components of the drug substance or product. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.
Once isolated, a battery of spectroscopic and spectrometric methods is utilized to piece together the molecular structure. These techniques provide complementary information about the molecule's connectivity, functional groups, and spatial arrangement. The data from these analyses are then integrated to propose a definitive structure, which is often confirmed through independent chemical synthesis.
Spectroscopic Approaches for Iloperidone (B1671726) Impurity 3 Structural Assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity.
For Iloperidone Impurity 3, ¹H NMR spectroscopy would reveal the number of different types of protons, their chemical shifts, spin-spin coupling patterns, and integration values, which correspond to the number of protons of each type. The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons on the two benzene rings, the protons of the piperidine (B6355638) ring, the propyl chain, the methoxy group, and the acetyl group.
¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbons of the ketone and acetyl groups, the aromatic carbons, the carbons of the piperidine and propyl groups, and the methoxy carbon.
The following tables present the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on its known structure and typical chemical shift values for similar functional groups.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5-7.7 | m | 3H | Aromatic protons |
| ~6.9-7.1 | m | 3H | Aromatic protons |
| ~4.1 | t | 2H | -O-CH₂- (propoxy) |
| ~3.9 | s | 3H | -OCH₃ |
| ~3.5 | m | 1H | Piperidine CH |
| ~3.0-3.2 | m | 2H | Piperidine CH₂ |
| ~2.8 | t | 2H | -CH₂-N- (propoxy) |
| ~2.6 | s | 3H | -COCH₃ |
| ~2.0-2.2 | m | 2H | -CH₂- (propoxy) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~200 | C=O (benzoyl ketone) |
| ~198 | C=O (acetyl) |
| ~165 | Aromatic C-F |
| ~160 | Aromatic C-OH |
| ~150 | Aromatic C-O |
| ~110-140 | Aromatic CH |
| ~68 | -O-CH₂- (propoxy) |
| ~56 | -OCH₃ |
| ~55 | -CH₂-N- (propoxy) |
| ~53 | Piperidine CH₂ |
| ~45 | Piperidine CH |
| ~29 | -CH₂- (propoxy) |
| ~26 | -COCH₃ |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Pattern Analysis of this compound.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.
For this compound, HRMS would confirm the molecular formula C₂₄H₂₈FNO₅ by providing a measured mass that is very close to the calculated exact mass. The mass spectrum would also show a prominent peak for the protonated molecule [M+H]⁺.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify its different structural components. A study on the degradation of iloperidone identified several related compounds and their fragmentation pathways, which can serve as a guide for interpreting the mass spectrum of this compound nih.gov.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
|---|---|
| 430.1979 | [M+H]⁺ |
| 207.1084 | [C₁₂H₁₅O₃]⁺ |
| 137.0246 | [C₇H₄FO₂]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification in this compound.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectrum.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), carbon-fluorine (C-F), and ether (C-O) functional groups. A study on an inclusion complex of iloperidone provided some characteristic IR peaks for the parent drug, which shares many functional groups with Impurity 3 semanticscholar.org.
Table 4: Predicted Infrared (IR) Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3400 | O-H stretch (hydroxyl) |
| ~2950 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch (acetyl ketone) |
| ~1650 | C=O stretch (benzoyl ketone) |
| ~1600, ~1510 | C=C stretch (aromatic) |
| ~1260 | C-F stretch |
Application of X-ray Diffraction Analysis for Solid-State Structure Confirmation of this compound.
X-ray diffraction is a technique used to determine the atomic and molecular structure of a crystal. If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction can provide an unambiguous determination of its three-dimensional structure, including bond lengths, bond angles, and stereochemistry. This technique is considered the gold standard for structural elucidation. However, obtaining a suitable single crystal of an impurity can be challenging.
Confirmation of this compound Structure via Independent Chemical Synthesis.
The definitive confirmation of a proposed impurity structure is achieved through its independent chemical synthesis. The synthetic route is designed to produce the target molecule with the proposed structure. The spectroscopic and chromatographic properties of the synthesized compound are then compared with those of the isolated impurity. If the properties of the two are identical, the proposed structure is confirmed.
A plausible synthetic route for this compound could involve the reaction of 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone with 4-(4-fluoro-2-hydroxybenzoyl)piperidine. This synthetic approach would be consistent with methods used for the synthesis of related iloperidone impurities asianpubs.org. The successful synthesis and subsequent characterization would provide unequivocal proof of the structure of this compound.
Nomenclature and Structural Ambiguities of "this compound" in Existing Academic Literature
A notable challenge in discussing "this compound" is the ambiguity and lack of standardization in its nomenclature within the broader scientific literature. While the term "this compound" is used by some commercial suppliers, it is not a universally recognized or systematically derived name simsonpharma.com. This can lead to confusion when comparing data across different sources.
For the compound with CAS number 170170-50-0, several different names are used in commercial contexts, highlighting the existing ambiguity.
Table 2: Alternative Names for CAS 170170-50-0
| Name | Source Type |
| This compound | Chemical Supplier simsonpharma.com |
| Iloperidone Diketo Impurity | Chemical Supplier simsonpharma.comsimsonpharma.com |
| Iloperidone Impurity 17 | Chemical Supplier kmpharma.in |
| 1-[4-[3-[4-(4-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]propoxy]-3-methoxyphenyl]-ethanone | Systematic Name veeprho.comsimsonpharma.compharmaffiliates.com |
The name "Iloperidone Diketo Impurity" is also used, which points to a key structural feature of the molecule, namely the presence of two ketone (carbonyl) groups simsonpharma.comsimsonpharma.com. This descriptive name provides more structural information than the simple numerical designation "Impurity 3."
It is important to note that this compound is structurally distinct from the parent drug, iloperidone. Iloperidone has a 6-fluoro-1,2-benzoxazol-3-yl group attached to the piperidine ring, whereas this impurity features a 4-fluoro-2-hydroxybenzoyl group at the same position tlcstandards.comnih.gov. This difference, which involves the opening of the isoxazole (B147169) ring and the introduction of a hydroxyl group, is significant and fundamentally alters the chemical structure.
Investigation of Formation Pathways and Mechanistic Insights into Iloperidone Impurity 3 Genesis
Process-Related Formation Mechanisms of Iloperidone (B1671726) Impurity 3
The formation of Iloperidone Impurity 3 during the manufacturing process is influenced by several factors, from the specific conditions of the chemical reactions to the purity of the materials used.
Role of Reaction Conditions in this compound Generation during Synthesis
The synthesis of Iloperidone typically involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. newdrugapprovals.org This reaction is often conducted under conditions that can inadvertently promote the formation of impurities, including the hydrolysis-related Impurity 3.
Key reaction parameters that influence impurity formation include pH, temperature, and reaction duration. The final coupling step is frequently carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), using an inorganic base like potassium carbonate. google.com These alkaline conditions (pH > 9.0) and elevated temperatures, while necessary for the desired reaction, can also facilitate side reactions. Specifically, the presence of a base and water (either residual or introduced) can lead to the hydrolysis of susceptible functional groups within the Iloperidone molecule or its precursors. newdrugapprovals.org Prolonged reaction times (e.g., >24 hours) have been shown to increase the formation of certain impurities, a principle that likely extends to the generation of Impurity 3.
Table 1: Influence of Reaction Conditions on Impurity Formation in Iloperidone Synthesis
| Reaction Parameter | Influence on Impurity Formation | Mitigation Strategy | Reference |
|---|---|---|---|
| pH / Base | Alkaline conditions (e.g., K2CO3, NaOH) can catalyze hydrolysis and other side reactions, forming impurities like carbamates or promoting ring cleavage. google.com | Control of pH (e.g., 6.5–7.5); use of alternative, non-hydrolytic bases or a biphasic system to minimize side reactions. google.com | google.com |
| Temperature | Elevated temperatures (e.g., 70-90°C) increase reaction rates but can also accelerate the rate of impurity-forming side reactions. newdrugapprovals.org | Optimization of temperature to balance reaction completion with impurity control. | newdrugapprovals.org |
| Reaction Time | Prolonged reaction times (>24 hours) can lead to an increase in by-products, including potential dimers and degradation products. | Monitoring reaction progress and introducing quenching agents to terminate the reaction promptly upon completion. |
Influence of Starting Materials and Intermediates on this compound Formation
The purity of the starting materials and the stability of reaction intermediates are paramount in controlling the impurity profile of the final API. The primary starting materials for Iloperidone are 1-(4-hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole. asianpubs.org
Impurities present in the key starting material, Acetovanillone (B370764), can be carried through the synthesis. researchgate.net More critically, the stability of the key intermediate, 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone, is vital. asianpubs.orggoogle.com This intermediate is susceptible to hydrolysis, which would replace the chloro group with a hydroxyl group, forming 1-[4-(3-hydroxypropoxy)-3-methoxyphenyl]ethanone. asianpubs.org While this specific compound is a known impurity itself, the conditions that cause its formation (presence of water and base) are also conducive to the hydrolysis of other parts of the molecule, such as the benzisoxazole ring, which is a plausible pathway to Impurity 3. newdrugapprovals.orgnewdrugapprovals.org The benzisoxazole ring system itself, present in the other key intermediate, is known to be labile and can degrade under certain pH conditions. newdrugapprovals.org
Specific Chemical By-products Leading to this compound
During the synthesis of Iloperidone, various by-products can form through competing side reactions. While dimer formation is a well-documented side reaction pathway, the generation of Impurity 3 stems from hydrolysis. The designation of Impurity 3 as a "hydrolyze impurity" points to a reaction involving the cleavage of a chemical bond by water. journalijcar.org Given the structure of Iloperidone, the most likely site for such a reaction is the isoxazole (B147169) ring of the benzisoxazole moiety. This ring-opening hydrolysis can be catalyzed by either acidic or basic conditions present during the synthesis or work-up steps, leading to the formation of a new chemical entity identified as Impurity 3. scirp.orgnewdrugapprovals.org
Degradation-Related Formation Mechanisms of this compound
This compound is not only a process-related impurity but also a degradation product, meaning it can form after the API has been synthesized, either in the bulk drug substance or the final dosage form upon exposure to certain stress conditions. scirp.org Forced degradation studies, conducted under conditions more severe than typical storage, are used to identify such potential degradants.
Research has shown that Iloperidone is susceptible to degradation under hydrolytic stress, particularly in acidic and alkaline environments, while it remains relatively stable under neutral, thermal, and photolytic conditions. nih.govresearchgate.net However, some conflicting reports exist, likely due to variations in experimental conditions such as temperature and duration of exposure. scispace.comeuropa.eu
Table 2: Summary of Iloperidone Forced Degradation Studies
| Stress Condition | Observation | Reference |
|---|---|---|
| Acidic Hydrolysis (e.g., 1M HCl) | Degradation observed, formation of degradation products. nih.govresearchgate.net | nih.govresearchgate.netscirp.org |
| Alkaline Hydrolysis (e.g., 1M NaOH) | Degradation observed, formation of degradation products. nih.govresearchgate.net | nih.govresearchgate.netscirp.org |
| Oxidative (e.g., H₂O₂) | Degradation observed. nih.govresearchgate.net | nih.govresearchgate.net |
| Thermal / Dry Heat | Stable. nih.govresearchgate.net | nih.govresearchgate.net |
| Photolytic | Stable. nih.govresearchgate.net | nih.govresearchgate.net |
Acidic Hydrolysis-Induced Formation of this compound
When subjected to acidic conditions, Iloperidone undergoes degradation. nih.govresearchgate.net Studies using liquid chromatography-mass spectrometry (LC-MS) have identified specific degradation products (DPs) that form under acid hydrolysis. nih.gov For instance, treatment with 1M hydrochloric acid resulted in the formation of two primary degradation products, termed DP1 and DP2. nih.govresearchgate.net The mechanism involves acid-catalyzed hydrolysis, with the benzisoxazole ring being a probable target for cleavage. newdrugapprovals.org As Impurity 3 is known to be a degradation product, it is highly probable that it is one of these identified acidic degradants, formed through the hydrolytic opening of the isoxazole ring.
Alkaline Hydrolysis-Induced Formation of this compound
Similarly, Iloperidone is labile in alkaline environments. nih.govresearchgate.net Forced degradation studies using 1M sodium hydroxide (B78521) have demonstrated the formation of four distinct degradation products (DP4, DP5, DP6, and DP7). nih.govresearchgate.net The mechanism is again base-catalyzed hydrolysis. The fact that Impurity 3 is identified as both a process-related and degradation-related impurity strongly suggests its formation is feasible under the basic conditions used in synthesis as well as under alkaline stress during storage. scirp.org This dual origin underscores the importance of controlling pH throughout the lifecycle of the drug product.
Table 3: Degradation Products of Iloperidone under Hydrolytic Stress
| Stress Condition | Identified Degradation Products | Plausible Mechanism | Reference |
|---|---|---|---|
| Acidic Hydrolysis | DP1, DP2 | Acid-catalyzed hydrolysis, likely involving cleavage of the benzisoxazole ring. | nih.govresearchgate.net |
| Alkaline Hydrolysis | DP4, DP5, DP6, DP7 | Base-catalyzed hydrolysis, likely involving cleavage of the benzisoxazole ring. | nih.govresearchgate.net |
Oxidative Stress-Induced Formation of this compound
Forced degradation studies are crucial for understanding the stability of a drug substance and identifying potential degradation products. In the case of Iloperidone, exposure to oxidative stress conditions has been demonstrated to be a significant pathway for the formation of this compound.
Detailed Research Findings:
Research involving comprehensive stress testing of Iloperidone according to International Council for Harmonisation (ICH) guidelines has shown that the drug is labile to oxidative conditions. researchgate.netnih.gov Studies have subjected Iloperidone to various stress agents, with oxidative stress consistently leading to the formation of a specific degradation product, identified as DP3. researchgate.netnih.govresearchgate.net This degradation product, DP3, corresponds to this compound. researchgate.netscirp.org
The formation of this compound under these conditions was confirmed through liquid chromatography coupled with mass spectrometry (LC/MS/MS) analyses, which allowed for the identification and characterization of the degradation products based on their mass-to-charge ratio and fragmentation patterns. researchgate.netnih.gov One study specifically identified this compound as Iloperidone N-Oxide, which forms when the parent drug undergoes oxidation. asianpubs.orgpharmaffiliates.com
Table 1: Summary of Oxidative Stress Degradation Studies on Iloperidone
| Stress Condition | Observations | Identified Degradation Product | Analytical Method | Reference(s) |
| Oxidative Stress | Significant degradation of Iloperidone observed. | DP3 (this compound) | LC-PDA-HRMS, MS/MS | researchgate.net, researchgate.net, nih.gov |
| Oxidative Stress | Formation of N-oxide impurity confirmed. | 1-[3-(4-acetyl-2-methoxyphenoxy)- propyl]-4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine-1-oxide | Mass Spectrometry, NMR | asianpubs.org |
Photolytic Degradation Pathways Yielding this compound
The stability of Iloperidone under exposure to light is a critical parameter in assessing its degradation profile. According to multiple stress testing studies, Iloperidone is generally stable under photolytic conditions. researchgate.netnih.govresearchgate.net When subjected to light exposure as per ICH guidelines, no significant formation of degradation products, including this compound, was observed. researchgate.netnih.gov This indicates that photolytic degradation is not a primary pathway for the genesis of this particular impurity. While some studies mention degradation under photolytic conditions, the consensus from several comprehensive analyses is that the compound remains stable. researchgate.netnih.govjournalijcar.org
Thermal Stress Impact on this compound Formation
Similar to photolytic stability, the effect of thermal stress on Iloperidone has been investigated. The findings consistently show that Iloperidone is stable under thermal stress conditions. researchgate.netnih.govresearchgate.net Forced degradation studies involving exposure to dry heat did not result in significant degradation of the parent compound or the formation of this compound. researchgate.netnih.gov This stability suggests that high temperatures during manufacturing or storage are unlikely to be a contributing factor to the formation of Iloperidone N-Oxide.
Table 2: Stability Profile of Iloperidone under Various Stress Conditions
| Stress Condition | Stability of Iloperidone | Formation of this compound | Reference(s) |
| Oxidative | Labile / Degrades | Yes | researchgate.net, researchgate.net, nih.gov |
| Photolytic | Stable | No significant formation | researchgate.net, researchgate.net, nih.gov |
| Thermal | Stable | No significant formation | researchgate.net, researchgate.net, nih.gov |
Proposed Chemical Reaction Mechanisms for this compound Formation (e.g., Dimerization, N-oxidation, Condensation)
The chemical structure of Iloperidone features several sites susceptible to chemical transformation. However, the formation of this compound is specifically attributed to N-oxidation .
The proposed mechanism involves the oxidation of the tertiary amine nitrogen atom within the piperidine (B6355638) ring of the Iloperidone molecule. This nitrogen atom possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by oxidizing agents. Under oxidative stress, such as in the presence of hydrogen peroxide or other peroxides, the nitrogen atom attacks an electrophilic oxygen atom. This results in the formation of a new N-O bond, yielding the Iloperidone N-Oxide, which has been identified as this compound. scirp.orgasianpubs.orgpharmaffiliates.com The structure of this N-oxide impurity has been confirmed through spectral analysis, with mass spectrometry showing a molecular ion peak corresponding to the addition of one oxygen atom to the parent Iloperidone molecule. asianpubs.org
It is important to distinguish this mechanism from other potential impurity-forming reactions:
Dimerization: This reaction involves the joining of two molecules. In the context of Iloperidone synthesis, dimer impurities can form, such as 1,1'-[4,4'-(propane-1,3-diylbis(oxy))bis(3-methoxy-4,1-phenylene)]diethanone, but this is a distinct impurity and does not correspond to Impurity 3. asianpubs.org
Condensation: Condensation reactions are fundamental to the synthesis of the Iloperidone backbone itself, for instance, the N-alkylation reaction between 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. newdrugapprovals.org While side reactions can occur, the specific formation of Impurity 3 is not a direct result of a condensation pathway but rather a post-synthesis degradation or process-related oxidation.
Therefore, the primary and specific chemical reaction mechanism for the genesis of this compound is the N-oxidation of the piperidine nitrogen in the Iloperidone molecule.
Synthetic Methodologies for the Preparation of Iloperidone Impurity 3 As a Reference Standard
Design of Synthetic Routes for Iloperidone (B1671726) Impurity 3 Preparation
A common approach begins with the alkylation of acetovanillone (B370764) with 1-bromo-3-chloropropane (B140262) to yield the intermediate 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone. googleapis.com This intermediate is then reacted with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride. googleapis.com The reaction is typically carried out in the presence of a base in a suitable solvent. googleapis.com
Alternative strategies have also been explored to improve yield and purity. One such method involves a one-pot synthesis where the alkylation of acetovanillone and the subsequent coupling with the benzisoxazole derivative occur in the same reaction vessel, albeit in sequential steps. googleapis.com Another approach utilizes a phase transfer catalyst to facilitate the reaction between the key intermediates.
The formation of dimer impurities, including a compound structurally related to Iloperidone Impurity 3, can occur during the synthesis. These dimer impurities arise from nucleophilic substitution reactions, particularly when bifunctional reagents like 1,3-dibromopropane (B121459) are used. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of these and other related substances. asianpubs.org
| Starting Material 1 | Starting Material 2 | Key Reaction Type | Reference |
| 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | N-alkylation | wipo.intgoogleapis.com |
| Acetovanillone | 1-bromo-3-chloropropane | O-alkylation | googleapis.com |
| 1-(4-hydroxy-3-methoxyphenyl)ethanone | 1,3-dibromopropane | Dimerization Side-Reaction | asianpubs.org |
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction conditions is paramount to maximizing the yield of this compound while minimizing the formation of other impurities. Key parameters that are manipulated include the choice of base, solvent, temperature, and reaction time.
In the N-alkylation step, various bases have been investigated. Inorganic bases such as potassium carbonate and sodium hydroxide (B78521) are commonly employed. googleapis.comresearchgate.net The use of potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) has been reported. However, this can lead to the formation of byproducts. newdrugapprovals.org An alternative is the use of sodium hydroxide in a biphasic solvent system, such as water and heptane (B126788), with a phase transfer catalyst like tetrabutylammonium (B224687) bromide. researchgate.net This approach has been shown to improve yield and purity. researchgate.net
The choice of solvent also plays a significant role. While DMF is a common solvent, others like acetonitrile (B52724) have been used, particularly in the N-alkylation of intermediate compounds. researchgate.net The reaction temperature is typically elevated, often to reflux, to drive the reaction to completion. researchgate.net Reaction times can vary significantly, from a few hours to over 24 hours, depending on the specific conditions. researchgate.net
For instance, one optimized process for a related synthesis involved an N-alkylation reaction carried out under reflux for 24 hours in acetonitrile with potassium iodide as a catalyst, achieving a 79.1% yield. researchgate.net Another study focused on controlling the pH between 6.5 and 7.5 and limiting the reaction duration to less than 18 hours to control the formation of dimer impurities.
| Parameter | Condition 1 | Condition 2 | Effect/Observation | Reference |
| Base | Potassium Carbonate | Sodium Hydroxide | Use of NaOH with a phase transfer catalyst can improve yield and purity. | researchgate.net |
| Solvent | Dimethylformamide (DMF) | Acetonitrile | Acetonitrile has been used for N-alkylation steps. | researchgate.net |
| Catalyst | None | Potassium Iodide / Tetrabutylammonium Bromide | Catalysts can improve reaction efficiency. | researchgate.netresearchgate.net |
| Temperature | Ambient | Reflux | Reflux temperatures are often used to increase reaction rate. | researchgate.net |
| Reaction Time | < 18 hours | 24 hours | Shorter times can minimize dimer formation. | researchgate.net |
Isolation and Purification Techniques for Synthetic this compound
Following the synthesis, a multi-step process is required to isolate and purify this compound to the high degree required for a reference standard. The initial work-up of the reaction mixture often involves pouring it into water and extracting the product with an organic solvent like ethyl acetate (B1210297). googleapis.com
Crystallization is a key purification technique. The crude product is often recrystallized from a suitable solvent, such as ethanol (B145695) or n-hexane, to remove impurities. wipo.intgoogleapis.comasianpubs.org In some procedures, multiple crystallizations are necessary to achieve the desired purity. googleapis.com For example, a patent describes a process where the crude product is crystallized twice from ethanol. googleapis.com Another method details recrystallization from n-hexane to yield a white solid. asianpubs.org
Chromatographic techniques are also employed for purification, especially to separate closely related impurities. High-performance liquid chromatography (HPLC) is not only used to assess the purity of the final product but can also be used on a preparative scale for purification. asianpubs.org The purity of the final compound is often confirmed by analytical techniques such as HPLC, which can detect impurities at levels as low as 0.05-0.15%. asianpubs.org
The choice of purification method can be influenced by the scale of the synthesis. For laboratory-scale preparation of a reference standard, chromatographic methods are often feasible, while for larger-scale production, crystallization is generally more practical.
| Technique | Description | Solvent/Mobile Phase | Outcome | Reference |
| Extraction | Separation of the product from the aqueous reaction mixture. | Ethyl Acetate | Crude product isolation. | googleapis.com |
| Crystallization | Purification based on differential solubility. | Ethanol, n-hexane, Methanol (B129727) | Increased purity of the final product. | wipo.intgoogleapis.comasianpubs.orggoogle.com |
| Column Chromatography | Separation based on differential adsorption. | Not specified in detail for this impurity, but a common technique. | Separation of closely related impurities. | google.com |
| HPLC | High-resolution separation for analysis and purification. | e.g., Ammonium (B1175870) formate (B1220265) buffer and acetonitrile. | High purity product (>99%) and accurate purity assessment. | asianpubs.orgresearchgate.net |
Scalability Considerations for this compound Preparation in Research
The scalability of the synthesis of this compound is an important consideration, even for research and reference standard purposes, as sufficient quantities may be needed for analytical method development and validation. wipo.int Transitioning a synthetic route from a laboratory scale to a larger, pilot-plant scale presents several challenges.
Safety and environmental impact also become more critical at a larger scale. The use of hazardous reagents or solvents may require specialized handling procedures and equipment. The development of greener synthetic routes, which minimize waste and use less toxic substances, is an ongoing area of research.
Process optimization studies are crucial for ensuring that the synthesis is robust and reproducible on a larger scale. This includes a thorough investigation of the impact of reaction parameters on yield and purity to define a reliable operating range. For instance, controlling the formation of dimer impurities, which can be as high as 10% in unoptimized processes, is critical for scalability. The ability to control these impurities to below 4% through process optimization demonstrates the importance of this step.
| Factor | Challenge | Mitigation Strategy | Reference |
| Yield & Cost | Low yields increase the cost of the final product. | Process optimization, use of catalysts, one-pot synthesis. | wipo.intgoogleapis.comresearchgate.net |
| Impurity Profile | Increased batch size can lead to variations in impurity levels. | Strict control of reaction parameters (pH, temperature, time), robust purification methods. | asianpubs.org |
| Reagent & Solvent Use | Large volumes of hazardous materials may be required. | Use of greener solvents, catalytic processes to reduce reagent quantities. | |
| Throughput | Multiple steps and complex purifications can be time-consuming. | One-pot synthesis, efficient crystallization procedures. | googleapis.com |
Advanced Analytical Methodologies for Detection and Quantification of Iloperidone Impurity 3
Chromatographic Separation Techniques for Iloperidone (B1671726) Impurity 3
Chromatographic techniques are central to the separation and analysis of iloperidone and its impurities. scirp.org Reverse-phase liquid chromatography is the most widely used technique for this purpose, employing a non-polar stationary phase. scirp.orggoogle.com
High-Performance Liquid Chromatography (HPLC) Method Development for Iloperidone Impurity 3
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of iloperidone and its related substances. ijpbs.com Method development for this compound often involves a reverse-phase approach. rasayanjournal.co.in
Initial HPLC methods for iloperidone and its impurities utilized columns such as the Hypersil BDS C18 (250 × 4.6 mm, 5.0 µm particle size) with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). scirp.org While effective in separating known impurities, these methods could result in longer run times, with iloperidone eluting at approximately 16.5 minutes and a total run time of 45 minutes. scirp.org To optimize separation, various parameters such as the organic modifier, column type, and salt concentration of the mobile phase are carefully evaluated. scirp.org
A developed RP-HPLC method for iloperidone utilized a LiChrospher C18 column (250 mm x 4.6 mm, 5µ) with an isocratic mobile phase of acetonitrile, methanol (B129727), and acetate (B1210297) buffer (50:30:20 v/v/v). rasayanjournal.co.in The flow rate was 0.9 ml/min, and detection was carried out at 215 nm. rasayanjournal.co.in Another method employed a Zodiac C18 column (400 mm x 4.0 mm; 5µ) with a mobile phase mixture of sodium perchlorate, acetonitrile, and methanol in a gradient program at a flow rate of 0.7ml/min, with detection at 275 nm. ijpbs.com
Table 1: Example HPLC Method Parameters for Iloperidone Analysis
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | LiChrospher C18 (250 mm x 4.6 mm, 5µ) rasayanjournal.co.in | Zodiac C18 (400 mm x 4.0 mm; 5µ) ijpbs.com |
| Mobile Phase | Acetonitrile:Methanol:Acetate Buffer (50:30:20 v/v/v) rasayanjournal.co.in | Sodium Perchlorate, Acetonitrile, Methanol ijpbs.com |
| Elution Mode | Isocratic rasayanjournal.co.in | Gradient ijpbs.com |
| Flow Rate | 0.9 mL/min rasayanjournal.co.in | 0.7 mL/min ijpbs.com |
| Detection | 215 nm rasayanjournal.co.in | 275 nm ijpbs.com |
Ultra-Performance Liquid Chromatography (UPLC) Method Development for this compound
To enhance separation efficiency and reduce analysis time, Ultra-Performance Liquid Chromatography (UPLC) methods have been developed for iloperidone and its impurities. scirp.org UPLC offers significant improvements in resolution, speed, and sensitivity compared to conventional HPLC. researchgate.net The transition from HPLC to UPLC can decrease the elution time of iloperidone from around 17 minutes to as little as 3 minutes. scirp.org
A rapid and sensitive reverse-phase UPLC method was developed for the quantitative determination of iloperidone and eight of its potential impurities, including Impurity 3. scirp.orgresearchgate.net This method utilizes a Waters Acquity UPLC® HSS C18 column (2.1 mm × 100 mm, 1.8 micron) and has a short runtime of 10 minutes. scirp.orgresearchgate.net Quantification is achieved with photodiode array detection at 225 nm. scirp.org
Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) have demonstrated the stability-indicating capability of developed UPLC methods. scirp.orgjournalijcar.org
Table 2: UPLC Method Parameters for Iloperidone and Impurities
| Parameter | Condition |
| Stationary Phase | Waters Acquity UPLC® HSS C18 (2.1 mm × 100 mm, 1.8 µm) scirp.orgresearchgate.net |
| Column Temperature | 35°C scirp.orgresearchgate.net |
| Mobile Phase A | 5mM Ammonium (B1175870) Dihydrogen Orthophosphate and 0.1% Triethylamine (B128534) (aqueous) scirp.org |
| Mobile Phase B | Acetonitrile:Methanol (80:20 v/v) scirp.org |
| Flow Rate | 0.5 mL/min scirp.org |
| Injection Volume | 2 µL scirp.org |
| Detection | 225 nm (Photodiode Array) scirp.org |
| Runtime | 10 minutes scirp.orgresearchgate.net |
Stationary Phase Selection and Optimization for this compound Resolution
The choice of stationary phase is a critical factor in achieving the desired resolution between iloperidone and its impurities. sigmaaldrich.com For the analysis of iloperidone and its related substances, C18 bonded phases are the most popular choice due to their good retention and selectivity for a wide variety of compounds. scirp.org They are also known for their ruggedness and reliability. scirp.org
During UPLC method development, various stationary phases have been evaluated, including Acquity UPLC® HSS C18, Acquity CSH Phenyl-hexyl, and Acquity® HSS Cyano columns. scirp.org The Acquity UPLC® HSS C18 column (2.1 mm × 100 mm, 1.8 micron) has been found to provide satisfactory chromatographic separation with better resolution and peak shape for iloperidone and its impurities. scirp.org Other C18 columns, such as the Hypersil BDS C18 (250 × 4.6 mm and 5.0 µm particle size) and Phenomenex C18 (250 × 4.6 mm, 5 µ), have also been successfully used in HPLC methods. scirp.orgresearchgate.net
The selection of the stationary phase chemistry is crucial for optimizing selectivity. chromatographyonline.com Different reversed-phase chemistries like C8, C18, cyano, and phenyl offer varying selectivities that can be exploited to resolve challenging peak pairs. chromatographyonline.com
Mobile Phase Development for Optimal Separation of this compound
The composition of the mobile phase plays a pivotal role in achieving optimal separation of this compound from the active pharmaceutical ingredient (API) and other related substances. rasayanjournal.co.in The development process often involves evaluating different buffers, organic modifiers, and pH levels. scirp.org
For UPLC methods, a common mobile phase consists of an aqueous component (Mobile Phase A) and an organic component (Mobile Phase B). scirp.org Mobile Phase A is often a buffer solution, such as phosphate or acetate, with pH adjusted to a suitable range (e.g., 3.0 to 10.0). scirp.org For instance, a mobile phase of 5mM ammonium dihydrogen orthophosphate and 0.1% triethylamine has been used. scirp.org Organic modifiers like acetonitrile and methanol are common choices for Mobile Phase B. scirp.org A mixture of acetonitrile and methanol (e.g., 80:20 v/v) has been shown to be effective. scirp.org
In HPLC methods, mobile phases have included mixtures of phosphate buffer and acetonitrile, as well as combinations of acetonitrile, methanol, and acetate buffer. scirp.orgrasayanjournal.co.in The polar functional groups of iloperidone dimer impurities necessitate optimized mobile phases, such as acetonitrile-phosphate buffers, to achieve separation from the parent drug.
Gradient Elution Programming for Complex Iloperidone Impurity Profiles
For complex samples containing multiple impurities with varying polarities, gradient elution is generally preferred over isocratic elution. scirp.org Gradient elution programs allow for improved peak shape, better resolution, and the elution of late-eluting, non-polar impurities within a reasonable timeframe. scirp.org
A typical gradient program for the UPLC analysis of iloperidone and its impurities involves a time-based change in the proportion of the aqueous (A) and organic (B) mobile phases. scirp.org An example of a gradient program is as follows:
T_0.01_ / 65:35 (A:B)
T_1.5_ / 65:35 (A:B)
T_5.0_ / 35:65 (A:B)
T_7.0_ / 35:65 (A:B)
T_8.0_ / 65:35 (A:B)
T_10.0_ / 65:35 (A:B) scirp.org
This gradient allows for the effective separation of eight potential impurities, including Impurity 3, along with degradation products, within a 10-minute run time. scirp.org The use of gradient elution is a key strategy in developing robust and efficient analytical methods for complex impurity profiles. researchgate.net
Hyphenated Techniques for this compound Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the identification and characterization of impurities. chemijournal.com Liquid chromatography-mass spectrometry (LC-MS) is a particularly valuable hyphenated technique for the analysis of drug degradation products. researchgate.net
LC-MS has been employed to study the degradation profile of iloperidone under various stress conditions. nih.gov In these studies, an efficient ultra-high-performance liquid chromatography (UHPLC) method was coupled with a high-resolution mass spectrometer (HRMS) and MS/MS. nih.gov This approach allowed for the identification and characterization of seven degradation products based on their accurate mass measurements. nih.gov
The use of LC-PDA-HRMS and MS/MS provides comprehensive data for structural elucidation of impurities. nih.gov For instance, a study on iloperidone degradation used an Acquity UPLC® BEH C18 column with a gradient elution of 0.1% heptafluorobutyric acid and acetonitrile as the mobile phase, coupled to a mass spectrometer operating in positive ion mode. nih.gov Such hyphenated methods are essential for gaining a thorough understanding of the impurity profile of iloperidone.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification of this compound
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and indispensable technique for the detection and identification of impurities in pharmaceuticals. americanpharmaceuticalreview.com Its high sensitivity and selectivity allow for the detection of trace-level impurities within a complex drug matrix. In the analysis of Iloperidone, LC-MS is utilized to separate this compound from the active pharmaceutical ingredient (API) and other related substances. scirp.orgscirp.orgnih.gov
A typical LC-MS method for Iloperidone and its impurities involves a reversed-phase chromatographic separation followed by mass spectrometric detection. scirp.orgresearchgate.net Ultra-Performance Liquid Chromatography (UPLC) systems are often preferred over traditional High-Performance Liquid Chromatography (HPLC) due to their ability to provide faster analysis times, higher resolution, and increased sensitivity. scirp.orgresearchgate.net A common stationary phase for this separation is a C18 column, which offers good retention and separation of the various components. scirp.orgmanufacturingchemist.com The mobile phase often consists of a gradient mixture of an aqueous buffer (such as ammonium formate (B1220265) or phosphate buffer) and an organic solvent like acetonitrile. scirp.orgthermofisher.com
Mass spectrometry detectors, particularly those with electrospray ionization (ESI), are commonly used to ionize the separated compounds before they enter the mass analyzer. americanpharmaceuticalreview.com The mass spectrometer then provides the mass-to-charge ratio (m/z) of the ions, which is crucial for the initial identification of this compound. manufacturingchemist.com By comparing the retention time and the observed mass of a peak in the sample chromatogram to that of a reference standard of this compound, its presence can be confirmed. scirp.orgmanufacturingchemist.com
Table 1: Typical LC-MS Parameters for the Analysis of Iloperidone and its Impurities
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) | scirp.org |
| Column | Acquity UPLC® HSS C18 (2.1 mm × 100 mm, 1.8 µm) | scirp.org |
| Mobile Phase A | Ammonium dihydrogen orthophosphate buffer | scirp.org |
| Mobile Phase B | Acetonitrile | scirp.org |
| Detection | Photodiode Array (PDA) at 225 nm and Mass Spectrometry | scirp.org |
| Ionization Source | Electrospray Ionization (ESI) | americanpharmaceuticalreview.com |
LC-High-Resolution Mass Spectrometry (LC-HRMS) for Accurate Mass Measurement of this compound
For unambiguous identification of an unknown or known impurity, accurate mass measurement is essential. Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) provides this capability by determining the mass of an ion with very high precision, typically to within a few parts per million (ppm). americanpharmaceuticalreview.comfda.gov This high accuracy allows for the determination of the elemental composition of this compound, which is a critical step in its structural elucidation. americanpharmaceuticalreview.com
Instruments such as Orbitrap and Time-of-Flight (TOF) mass spectrometers are commonly employed for HRMS analysis. americanpharmaceuticalreview.com When analyzing a sample containing Iloperidone and its impurities, the high resolution of these instruments allows for the separation of ions with very similar m/z values, which might not be resolved by a standard mass spectrometer. thermofisher.com The accurate mass data obtained from LC-HRMS for this compound can be used to propose a molecular formula. researchgate.netnih.gov This information, combined with fragmentation data, provides a high degree of confidence in the impurity's identity. For instance, a study on Iloperidone degradation products utilized LC-HRMS to identify and characterize seven different degradation products with accurate mass measurements. researchgate.netnih.gov
LC-MS/MS for Fragmentation Analysis and Structural Confirmation of this compound
Tandem mass spectrometry (LC-MS/MS) is a powerful technique used to obtain structural information about an analyte. americanpharmaceuticalreview.com In an LC-MS/MS experiment, a specific precursor ion, in this case, the molecular ion of this compound, is selected in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The second mass analyzer then separates and detects these fragment ions, generating a fragmentation pattern or MS/MS spectrum. americanpharmaceuticalreview.com
The fragmentation pattern is a unique fingerprint of the molecule and provides valuable information about its chemical structure. americanpharmaceuticalreview.comresearchgate.net By analyzing the fragment ions and comparing them to the fragmentation patterns of the parent drug, Iloperidone, and other known related compounds, the structure of this compound can be confirmed. nih.govjournalijcar.org This process of elucidating the structure through fragmentation is a key component of impurity identification, especially for novel impurities that may not have a readily available reference standard. americanpharmaceuticalreview.comresearchgate.net Studies on Iloperidone metabolites and degradation products have successfully used LC-MS/MS to characterize their structures. nih.govnih.gov
Analytical Method Validation for this compound Quantification (ICH Guidelines)
Once a suitable analytical method for the detection of this compound has been developed, it must be validated to ensure that it is reliable, accurate, and precise for its intended purpose, which is the quantification of this impurity. The validation process is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines. scirp.orgeuropa.eu
Linearity and Calibration Range Determination for this compound
Linearity is the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eu To determine the linearity for this compound, a series of solutions with known concentrations of the impurity are prepared and analyzed. scirp.org The concentration range typically covers from the limit of quantification (LOQ) to 150% or 250% of the specified limit for the impurity. scirp.org
The response (peak area) is then plotted against the concentration, and a linear regression analysis is performed. A good linear relationship is indicated by a correlation coefficient (r²) close to 1.000. ijpbs.com The resulting calibration curve is then used to quantify the amount of this compound in test samples. scirp.orgfda.gov
Table 2: Example Linearity Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Concentration Range | LOQ to 3.75 µg·mL⁻¹ | scirp.org |
| Number of Concentration Levels | 6 | scirp.org |
| Correlation Coefficient (r²) | ≥ 0.999 | ijpbs.com |
Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euscribd.com
For impurities, it is crucial to have a method with a sufficiently low LOQ to be able to control them at the required levels, which are often very low (e.g., 0.1% or less of the API). scirp.org The LOD and LOQ for this compound are typically determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio. scirp.orgresearchgate.net The LOQ must be at or below the reporting threshold for the impurity as defined by ICH guidelines. scribd.com The precision at the LOQ level is also evaluated to ensure that the method is reliable for quantifying the impurity at this low concentration. scirp.org
Table 3: Example LOD and LOQ Values for Iloperidone Impurities
| Parameter | Value (% with respect to test concentration) | Reference |
|---|---|---|
| Limit of Detection (LOD) | ~0.01% - 0.03% | scirp.org |
| Limit of Quantification (LOQ) | ~0.03% - 0.09% | scirp.orgresearchgate.net |
Precision (Repeatability and Intermediate Precision) Studies for this compound
Precision studies are essential to demonstrate the consistency and reliability of an analytical method. These studies are typically divided into repeatability and intermediate precision.
Repeatability (or intra-assay precision) assesses the precision of the method over a short interval with the same analyst, equipment, and reagents. For this compound, repeatability is often evaluated by analyzing multiple preparations of a sample spiked with the impurity at a specific concentration. The results are expressed as the relative standard deviation (%RSD). In a typical study, the %RSD for the peak area of this compound should be below a pre-defined acceptance criterion, commonly not more than 5.0%.
Intermediate Precision evaluates the effect of random events on the precision of the analytical procedure by analyzing samples on different days, with different analysts, or using different equipment. This provides an indication of the method's reproducibility under normal laboratory variations. For this compound, the %RSD across these variables should also meet the established acceptance criteria, which is often a combined %RSD of not more than 10.0% for the repeatability and intermediate precision data.
Below is a table summarizing typical data from precision studies for this compound.
| Parameter | Sub-parameter | %RSD | Acceptance Criteria (%RSD) |
| Precision | Repeatability (n=6) | < 2.0% | ≤ 5.0% |
| Intermediate Precision (Day 1 vs. Day 2, Analyst 1 vs. Analyst 2) | < 3.0% | ≤ 10.0% (overall) |
Accuracy (Recovery) Evaluation for this compound
Accuracy studies determine the closeness of the test results obtained by the analytical method to the true value. For impurity quantification, this is typically assessed by performing recovery studies. A known amount of this compound is added to a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The method is then used to analyze these spiked samples, and the percentage of the added impurity that is detected (% recovery) is calculated.
The acceptance criteria for recovery are generally between 80.0% and 120.0% for impurities. The results across the different concentration levels should be consistent, demonstrating the method's accuracy over the specified range.
The following table illustrates typical recovery data for this compound.
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Acceptance Criteria |
| 50% | 0.5 | 0.48 | 96.0% | 80.0% - 120.0% |
| 100% | 1.0 | 0.99 | 99.0% | 80.0% - 120.0% |
| 150% | 1.5 | 1.47 | 98.0% | 80.0% - 120.0% |
Robustness Assessment of this compound Analytical Methods
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For the analysis of this compound, common parameters that are intentionally varied include:
Mobile Phase Composition: Small changes in the ratio of organic and aqueous phases.
pH of the Mobile Phase Buffer: Slight adjustments to the pH.
Column Temperature: Variations of a few degrees Celsius.
Flow Rate: Minor alterations to the flow rate of the mobile phase.
The system suitability parameters, such as peak resolution, tailing factor, and theoretical plates, are monitored during these variations. The results should remain within the method's specified limits, demonstrating that the method is robust for the determination of this compound. For instance, the resolution between Iloperidone and this compound should remain greater than a specified value (e.g., 2.0) under all varied conditions.
Quantification Strategies for this compound in Drug Substances and Related Samples
The quantification of this compound in drug substances and finished products is crucial for controlling the quality of iloperidone. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly employed technique for this purpose.
The quantification is typically performed using an external standard method. A standard solution of this compound with a known concentration is prepared and injected into the HPLC system to establish a response factor. The concentration of the impurity in the sample is then calculated by comparing its peak area to the peak area of the standard.
A calibration curve is often constructed by analyzing a series of standard solutions at different concentrations. This ensures linearity over the range of expected impurity levels. The limit of detection (LOD) and limit of quantification (LOQ) for this compound are also determined to establish the sensitivity of the method. The LOQ is the lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy.
Kinetics and Mechanisms of Iloperidone Impurity 3 Formation Under Stress Conditions
Kinetic Studies of Iloperidone (B1671726) Impurity 3 Formation in Various Degradation Media
Kinetic studies under forced degradation conditions reveal the rate at which impurities form and the specific environments that facilitate their generation. For Iloperidone, comprehensive stress testing has been conducted under conditions stipulated by the International Council for Harmonisation (ICH) guidelines, including hydrolysis (acidic, basic, and neutral), oxidation, heat, and photolysis. nih.gov
Research findings indicate that Iloperidone is susceptible to degradation primarily under oxidative stress, while it remains stable under hydrolytic, thermal, and photolytic conditions. nih.govresearchgate.net Specifically, the degradation product identified as DP3, which corresponds to Iloperidone Impurity 3, was found to form exclusively under oxidative conditions. nih.govresearchgate.net In studies subjecting Iloperidone to acidic (0.1 M HCl) and basic (0.1 M NaOH) hydrolysis, various degradation products were formed, but Impurity 3 was not among them. nih.gov Similarly, exposure to neutral hydrolysis, dry heat, and photolytic conditions did not lead to the formation of this compound. nih.govscispace.com
One study observed degradation of Iloperidone only under oxidative stress conditions, further confirming that this is the primary pathway for the generation of certain impurities. scispace.com The stability of Iloperidone in acidic, alkaline, thermal, and photolytic environments indicates that the kinetics of Impurity 3 formation are negligible or zero under these conditions. nih.govscispace.com
Table 1: Formation of this compound in Different Degradation Media
This interactive table summarizes the findings from forced degradation studies. Click on the headers to explore the data.
| Degradation Condition | Reagent/Parameters Used | Impurity 3 (DP3) Formation | Reference |
| Acidic Hydrolysis | 0.1 M HCl | Not Observed | nih.gov |
| Basic Hydrolysis | 0.1 M NaOH | Not Observed | nih.gov |
| Neutral Hydrolysis | Water | Not Observed | nih.gov |
| Oxidative Stress | 30% H₂O₂ | Observed | nih.govscispace.com |
| Thermal Degradation | Dry Heat | Not Observed | nih.govscispace.com |
| Photolytic Degradation | UV/Fluorescent Light | Not Observed | nih.govscispace.com |
Pathways of this compound Accumulation during Forced Degradation
The pathway for the accumulation of this compound during forced degradation is a direct consequence of the chemical transformation of the parent Iloperidone molecule under oxidative stress. nih.gov Through detailed analysis using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), this compound (DP3) has been structurally characterized. nih.gov
The identified structure of DP3 reveals that it is an N-oxide derivative of Iloperidone. nih.gov The formation pathway involves the oxidation of the tertiary nitrogen atom within the piperidine (B6355638) ring of the Iloperidone molecule. nih.gov This reaction is a common metabolic and degradation pathway for drug molecules containing a piperidine moiety when exposed to oxidizing agents or certain enzymatic systems.
The accumulation of Impurity 3 during forced degradation can be represented by the following transformation:
Iloperidone + [O] (Oxidizing Agent) → Iloperidone N-oxide (Impurity 3)
This pathway is highly specific. While other degradation products are formed through hydrolysis of the ether linkage under acidic and basic conditions, the N-oxidation of the piperidine ring is unique to the oxidative stress pathway. nih.gov The stability of Iloperidone under other stress conditions means that this is the sole pathway for the accumulation of Impurity 3 in forced degradation studies. nih.govresearchgate.net It is also noted in the literature that Impurity 3 can be a process-related impurity, meaning it may also form during the synthesis of the API, in addition to being a degradation product. researchgate.net
Regulatory Framework and Impurity Control Strategies for Iloperidone Impurity 3
International Conference on Harmonisation (ICH) Guidelines on Impurities in New Drug Substances (e.g., ICH Q3A)
The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the registration of pharmaceuticals for human use. europa.euich.org Specifically, the ICH Q3A(R2) guideline, "Impurities in New Drug Substances," is the cornerstone for managing impurities in chemically synthesized APIs like Iloperidone (B1671726). europa.eugmp-compliance.org This guideline applies to new drug substances that have not been previously registered in a region and covers the chemistry and safety aspects of impurities. europa.eu
ICH Q3A classifies impurities into three main categories: organic impurities, inorganic impurities, and residual solvents. ich.org Organic impurities can arise from the manufacturing process or during storage and include starting materials, by-products, intermediates, and degradation products. ich.orgjpionline.org Iloperidone Impurity 3 falls under the category of organic impurities. The guideline outlines a rational approach for the inclusion of impurity limits in the specification for a new drug substance. europa.eu It establishes thresholds for reporting, identification, and qualification of impurities, which are linked to the maximum daily dose of the drug. jpionline.orgamericanpharmaceuticalreview.com
The core principle of ICH Q3A is that impurities should be controlled to levels that are qualified by safety data. americanpharmaceuticalreview.com This involves a process of identifying and characterizing impurities present at or above a certain threshold and assessing their potential biological safety. jpionline.org The guideline provides a decision tree to guide the process of setting acceptance criteria for impurities. jpionline.org
Qualification Thresholds and Reporting Limits for this compound in Active Pharmaceutical Ingredients
The ICH Q3A guideline establishes specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance. ich.orgeuropa.eu These thresholds are crucial for setting the specification limits for this compound.
Reporting Threshold: This is the level above which an impurity must be reported in the documentation for a new drug substance. ich.orguspnf.com Any impurity present at a concentration greater than the reporting threshold must be recorded. who.int For a drug substance with a maximum daily dose of up to 2 grams, the reporting threshold is 0.05%. europa.eu
Identification Threshold: This is the level above which an impurity's structure must be determined. uspnf.com If an impurity level exceeds this threshold, its chemical structure needs to be elucidated. jpionline.org For a drug with an MDD of up to 2g/day, the identification threshold is 0.10% or 1.0 mg per day total daily intake, whichever is lower. europa.eu
Qualification Threshold: This is the level above which an impurity must be qualified, meaning its biological safety must be established. ich.orguspnf.com An impurity level above the qualification threshold necessitates toxicological studies or other justification to demonstrate its safety. who.int For an MDD of up to 2g/day, the qualification threshold is generally 0.15% or 1.0 mg per day total daily intake, whichever is lower. europa.eutga.gov.au
It's important to note that for impurities known to be unusually potent or to produce toxic or unexpected pharmacological effects, the quantification and detection limits of analytical procedures should be commensurate with the level at which these impurities need to be controlled. americanpharmaceuticalreview.com In some cases, regulatory bodies like the Therapeutic Goods Administration (TGA) and the European Medicines Agency (EMA) have accepted limits for certain iloperidone impurities that exceed the standard ICH qualification threshold, provided they are satisfactorily qualified through nonclinical studies. tga.gov.aueuropa.eu
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI (whichever is lower) | 0.15% or 1.0 mg TDI (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
TDI: Total Daily Intake
Impurity Profiling and Identification Strategies for Iloperidone Drug Substance
Impurity profiling is the process of detecting, identifying, and quantifying the various impurities present in a drug substance. rroij.com For Iloperidone, a comprehensive impurity profile is essential to ensure its quality and safety. scirp.org This involves characterizing both process-related impurities, which arise during synthesis, and degradation products that may form during storage. researchgate.net
A variety of analytical techniques are employed for the impurity profiling of Iloperidone. rroij.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most widely used separation techniques. scirp.orgnih.gov These methods are developed to be stability-indicating, meaning they can separate the API from its impurities and degradation products. researchgate.net
For the identification and structural elucidation of unknown impurities like this compound, hyphenated techniques are invaluable. ajpaonline.com These include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information about the molecular weight and fragmentation pattern of the impurity, which is crucial for proposing a chemical structure. ajpaonline.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful tool can provide detailed structural information about an impurity directly from the chromatographic peak.
Forced degradation studies are also a key component of impurity profiling. researchgate.net By subjecting the Iloperidone drug substance to stress conditions such as acid, base, oxidation, heat, and light, potential degradation products can be generated and identified. researchgate.net This helps in understanding the degradation pathways and ensuring the analytical method is capable of detecting all potential impurities. researchgate.net Research has shown that Iloperidone degrades under acidic and basic hydrolysis and oxidative stress conditions. researchgate.net
Development of Control Strategies toMitigate this compound Levels in Manufacturing Processes
Effective control of this compound levels is achieved through a combination of process optimization and purification techniques. The goal is to minimize the formation of the impurity during the manufacturing process and to remove any that does form to acceptable levels. ich.orgwho.int
The formation of impurities during the synthesis of Iloperidone is highly dependent on the reaction conditions. researchgate.net Process optimization studies focus on identifying and controlling the critical process parameters that influence the formation of this compound. who.intresearchgate.net This can involve:
Selection of Solvents and Reagents: The choice of solvent can significantly impact reaction pathways and impurity formation. For instance, using a mixture of water and heptane (B126788) as a solvent has been shown to control the formation of certain dimer impurities. researchgate.net
Control of Reaction Temperature and Time: Optimizing the temperature and duration of a reaction step can favor the formation of the desired product over side reactions that lead to impurities. googleapis.com
Stoichiometry of Reactants: Adjusting the molar ratio of reactants can minimize the formation of by-products. For example, using a stoichiometric ratio close to 1.0 between key starting materials can reduce the formation of certain impurities. googleapis.com
Use of Catalysts: The selection of an appropriate catalyst can enhance the reaction rate and selectivity, thereby reducing the formation of unwanted impurities.
By carefully controlling these parameters, the formation of this compound can be minimized, leading to a cleaner product and simplifying downstream purification. researchgate.netgoogleapis.com
Even with an optimized manufacturing process, some level of this compound may be present in the crude drug substance. Therefore, effective purification techniques are essential to reduce the impurity to within the specified limits. ich.orgresearchgate.net Common purification methods include:
Crystallization: This is a widely used technique for purifying solid compounds. The crude Iloperidone is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then cooled to allow the pure product to crystallize, leaving the impurities in the solution. google.comgoogle.com Solvents such as methanol (B129727), ethanol (B145695), and isopropanol (B130326) have been used for the crystallization of Iloperidone. google.comgoogle.com
Charcoalization: Activated carbon can be used to adsorb impurities from a solution of the crude product. google.com
Chromatographic Purification: While often used for analysis, chromatographic techniques can also be scaled up for preparative purification to remove impurities that are difficult to separate by other means. However, this is generally less preferred for large-scale industrial production due to cost and complexity. google.com
The choice of purification method depends on the nature of the impurity and the desired purity level of the final product. google.comgoogle.com
Regulatory Acceptance Criteria and Compliance for this compound as a Reference Standard
A well-characterized reference standard for this compound is crucial for its accurate identification and quantification in the drug substance. synzeal.com Regulatory authorities have specific requirements for the qualification and use of impurity reference standards.
The reference standard for this compound must be of high purity and thoroughly characterized to confirm its identity and structure. synzeal.com This characterization typically involves a battery of analytical techniques, including:
NMR Spectroscopy (¹H NMR, ¹³C NMR)
Mass Spectrometry (MS)
Infrared (IR) and Ultraviolet (UV) Spectroscopy
Elemental Analysis
The purity of the reference standard is determined using a mass balance approach or by a quantitative method such as HPLC. rroij.com
For a reference standard to be acceptable to regulatory agencies, its preparation, characterization, and storage must be well-documented. rroij.com The certificate of analysis (CoA) for the reference standard should provide comprehensive information about its identity, purity, and assigned content. synzeal.com This ensures that the reference standard is suitable for its intended use in analytical methods for quality control of the Iloperidone drug substance.
Emerging Research Perspectives and Future Directions in Iloperidone Impurity 3 Studies
Application of Computational Chemistry for Predicting Iloperidone (B1671726) Impurity 3 Formation and Degradation Pathways
Computational chemistry is emerging as a powerful tool in pharmaceutical development for predicting the formation and degradation of impurities, thereby guiding process optimization and stability studies. stabilitystudies.in In silico tools can model reaction kinetics and degradation pathways, offering insights that can minimize the generation of impurities like Iloperidone Impurity 3. researchgate.netacs.org
Predicting Formation Pathways: The formation of this compound, 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone, is a known step in several synthetic routes for Iloperidone. researchgate.net Computational models can be employed to understand the reaction mechanisms and kinetics involved. By using Density Functional Theory (DFT) and other quantum mechanics methods, researchers can calculate the energy barriers for different reaction pathways, identify potential side reactions, and optimize conditions (e.g., temperature, solvent, catalyst) to maximize the yield of the desired product while minimizing the carry-over of this intermediate as an impurity. acs.org
Predicting Degradation Pathways: Forced degradation studies are essential to identify potential degradation products of an API. senieer.com Computational software, such as Zeneth, can predict the degradation pathways of organic molecules under various stress conditions like hydrolysis, oxidation, and photolysis. acs.orgacs.org By inputting the structure of Iloperidone, these programs can predict the formation of various degradants. While specific studies on this compound degradation are not widely published, the principles can be applied. For instance, the chloropropoxy group in Impurity 3 could be susceptible to hydrolysis, leading to the formation of a corresponding hydroxy derivative, 1-[4-(3-hydroxypropoxy)-3-methoxyphenyl]ethanone, which is another known Iloperidone impurity. asianpubs.orgresearchgate.net Predictive models can help in designing experiments by highlighting the most likely degradation products, thus saving time and resources. nih.gov
Table 1: Computational Tools in Impurity Prediction
| Computational Tool/Method | Application in this compound Studies | Potential Insights |
|---|---|---|
| Knowledge-Based Systems (e.g., Zeneth) | Predicting degradation products of Iloperidone and its intermediates under forced stress conditions (acidic, basic, oxidative, photolytic). researchgate.netacs.org | Identification of likely degradants, understanding degradation mechanisms, guiding analytical method development. |
| Quantum Mechanics (e.g., DFT) | Modeling the reaction pathway for the formation of Iloperidone from Impurity 3. Calculating transition state energies. | Optimization of reaction conditions to minimize residual Impurity 3. Prediction of potential by-products. |
| Molecular Dynamics (MD) Simulations | Simulating the interaction of Iloperidone or Impurity 3 with excipients in a formulation. | Assessing the risk of impurity formation due to drug-excipient incompatibility. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the toxicological properties of Impurity 3 based on its chemical structure. | Early assessment of impurity risks to guide purification strategies and set acceptable limits. |
Advanced Spectroscopic Techniques for Trace-Level this compound Detection and Characterization
The accurate detection and characterization of impurities at trace levels are paramount for ensuring pharmaceutical quality. contractpharma.com Modern analytical techniques offer high sensitivity and specificity, which are essential for controlling impurities like this compound within the stringent limits set by regulatory bodies. researchgate.netijpar.com
Hyphenated Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for separating and quantifying impurities in pharmaceutical products. pharmaguideline.comscirp.org When coupled with advanced detectors, their capabilities are significantly enhanced.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a powerful tool for identifying and quantifying trace-level impurities. senieer.comscispace.com It provides not only the retention time but also the molecular weight and fragmentation pattern of the impurity, which are crucial for structural elucidation. biomedres.us For this compound, LC-MS/MS can selectively detect its presence even in a complex matrix containing the API and other related substances. dntb.gov.uascispace.com
LC-QTOF (Liquid Chromatography-Quadrupole Time-of-Flight): High-Resolution Mass Spectrometry (HRMS) techniques like QTOF offer exceptional mass accuracy and resolution. museonaturalistico.it This allows for the confident identification of unknown impurities by determining their elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the definitive structural characterization of organic molecules. pharmaguideline.combiomedres.us While less sensitive than MS, NMR provides detailed information about the carbon-hydrogen framework of a molecule. For confirming the structure of a synthesized reference standard of this compound, 1H and 13C NMR are essential. researchgate.netasianpubs.org
Table 2: Spectroscopic Techniques for this compound Analysis
| Technique | Primary Use | Advantages for Impurity 3 Detection |
|---|---|---|
| UPLC-PDA | Quantification and routine analysis | High resolution, speed, and sensitivity for known impurities. scirp.org |
| LC-MS/MS | Identification and quantification | High sensitivity and specificity; structural information from fragmentation. senieer.comscispace.com |
| LC-HRMS (QTOF) | Identification of unknown impurities | High mass accuracy for elemental composition determination. museonaturalistico.it |
| NMR Spectroscopy | Structural elucidation | Unambiguous structure confirmation of reference standards. biomedres.usasianpubs.org |
| FTIR Spectroscopy | Functional group identification | Confirms the presence of key functional groups (e.g., carbonyl, ether). pharmaguideline.com |
Green Chemistry Approaches in Minimizing this compound Generation during Synthesis
Green chemistry, or sustainable chemistry, focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. totalpharmaceuticaltopics.commdpi.com Applying these principles to the synthesis of Iloperidone can lead to more efficient, safer, and environmentally friendly manufacturing processes with minimal formation of impurities like Impurity 3. acs.orgacs.org
Key Green Chemistry Principles in Practice:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org One-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can improve atom economy and reduce waste. A one-pot process for Iloperidone has been developed, which can minimize the handling and potential for contamination from intermediates like Impurity 3. google.com
Use of Safer Solvents and Reagents: The choice of solvents and reagents is critical. Green solvents are derived from renewable resources and are less toxic and environmentally harmful. mdpi.com Research into Iloperidone synthesis has explored using a mixture of water and heptane (B126788) as a solvent system, which is a greener alternative to many traditional organic solvents. researchgate.net
Process Optimization: Optimizing reaction conditions, such as temperature and catalysts, can significantly reduce the formation of by-products. pharmaguideline.com The use of phase transfer catalysts has been shown to improve the efficiency of the N-alkylation step involving this compound, leading to higher yields and purity. researchgate.net
Table 3: Green Chemistry Strategies for Iloperidone Synthesis
| Green Chemistry Principle | Application to Iloperidone Synthesis | Impact on Impurity 3 Generation |
|---|---|---|
| Prevention | Optimizing reaction stoichiometry and conditions. acs.org | Reduces excess unreacted Impurity 3. |
| Atom Economy | Utilizing one-pot synthesis procedures. google.com | Minimizes the isolation and carry-over of Impurity 3. |
| Safer Solvents | Using water or other green solvents in reaction and purification steps. researchgate.netmdpi.com | Reduces environmental impact and potential for solvent-related side reactions. |
| Catalysis | Employing phase transfer catalysts to enhance reaction efficiency. researchgate.net | Drives the reaction to completion, consuming more of the Impurity 3 intermediate. |
Standardization of Reference Materials for this compound in Global Pharmaceutical Research
Reference standards are highly purified compounds that are essential for analytical testing in the pharmaceutical industry. chemicea.com They are used to confirm the identity, strength, and quality of APIs and their impurities. synthinkchemicals.com The availability of a well-characterized reference standard for this compound is crucial for its accurate quantification in Iloperidone drug substance and drug product.
Types and Importance of Reference Standards:
Primary Reference Standards: These are established by pharmacopoeial bodies like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). sigmaaldrich.com They are considered the highest quality standards and are used to calibrate secondary standards. The USP provides a reference standard for a related compound, Iloperidone Related Compound A, which is 1-[4-(3-Chloropropoxy)-3'-methoxy]acetophenone. pharmaffiliates.com
Secondary (or Working) Standards: These are standards qualified against a primary reference standard and are used for routine laboratory analysis. chemicea.com The standardization process involves extensive characterization of the reference material to confirm its identity and purity using a range of analytical techniques, including NMR, MS, HPLC, and FTIR. tlcstandards.com A comprehensive Certificate of Analysis (CoA) is provided, detailing the characterization process and the certified purity. lgcstandards.com
Global Harmonization: The International Council for Harmonisation (ICH) provides guidelines (e.g., ICH Q3A/B) that set thresholds for the reporting, identification, and qualification of impurities. pharmaffiliates.com The availability of globally accepted reference standards for impurities like this compound facilitates regulatory compliance and ensures consistent quality of the drug product across different markets. knorspharma.comclearsynth.com
Comprehensive Impurity Profiling Methodologies for Iloperidone and its Related Substances in Complex Matrices
Impurity profiling is the systematic process of identifying and quantifying all potential impurities in a pharmaceutical product. biomedres.us For Iloperidone, this involves developing robust analytical methods that can separate and detect not only process-related impurities like Impurity 3 but also degradation products and other related substances. journalijcar.org
Method Development and Validation: A comprehensive impurity profiling method must be stability-indicating, meaning it can separate all known impurities and degradation products from the API peak without interference. researchgate.net The development of such a method for Iloperidone involves:
Forced Degradation Studies: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. senieer.com
Chromatographic Optimization: A suitable column, mobile phase, and gradient are selected to achieve optimal separation of all peaks. A UPLC method has been developed that can separate Iloperidone from eight of its potential impurities in a short runtime. scirp.org
Method Validation: The developed method is validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. scirp.orgresearchgate.net
Challenges in Complex Matrices: Analyzing impurities in complex matrices, such as biological fluids (for metabolite studies) or finished dosage forms, presents additional challenges. scispace.com Excipients in tablets can interfere with the analysis, requiring more sophisticated sample preparation techniques like solid-phase extraction or supported liquid extraction to isolate the API and its impurities before analysis. dntb.gov.ua
Table 4: Known Iloperidone Related Substances
| Compound Name | CAS Number | Type |
|---|---|---|
| Iloperidone | 133454-47-4 | API |
| This compound (1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone) | 58113-30-7 | Process-Related Impurity veeprho.com |
| Hydroxy Iloperidone | 133454-55-4 | Metabolite/Degradation Product pharmaffiliates.com |
| Iloperidone N-Oxide | Not Available | Degradation Product asianpubs.org |
| Iloperidone Dimer Impurity | 1375651-23-2 | Process-Related Impurity pharmaffiliates.com |
| 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole | 84163-77-9 | Starting Material pharmaffiliates.com |
Q & A
Advanced Research Question
- Audit trails : Use electronic lab notebooks (ELNs) to track raw data modifications .
- Attention checks : Include required open-ended questions in surveys (e.g., “Describe any anomalies observed during analysis”) to detect fraudulent data .
- Replication : Independent verification by a second analyst ensures reproducibility, as emphasized in ICH guidelines .
What regulatory considerations apply to setting acceptance criteria for this compound?
Basic Research Question
Follow ICH Q6A guidelines:
- Identification threshold : ≤0.10% for unspecified impurities .
- Qualification : Use batch data from nonclinical/clinical studies to justify limits. If absent, reduce impurity levels below the threshold or provide literature-based safety data .
- Documentation : Include structural characterization data and analytical procedures in regulatory submissions .
What strategies mitigate risks if this compound is suspected to be genotoxic?
Advanced Research Question
- Threshold of Toxicological Concern (TTC) : Limit impurity to ≤1.5 μg/day unless justified by carcinogenicity data .
- Process control : Introduce purification steps (e.g., recrystallization) to reduce impurity levels below 30% of the TTC in final API batches .
- Analytical monitoring : Implement LC-MS/MS at intermediate synthesis stages to track genotoxic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
